(S)-1-Fluoro-2-butylamine Hydrochloride
CAS No.:
Cat. No.: VC16013775
Molecular Formula: C4H11ClFN
Molecular Weight: 127.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H11ClFN |
|---|---|
| Molecular Weight | 127.59 g/mol |
| IUPAC Name | (2S)-1-fluorobutan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H10FN.ClH/c1-2-4(6)3-5;/h4H,2-3,6H2,1H3;1H/t4-;/m0./s1 |
| Standard InChI Key | VWOYWFSPNPBJKQ-WCCKRBBISA-N |
| Isomeric SMILES | CC[C@@H](CF)N.Cl |
| Canonical SMILES | CCC(CF)N.Cl |
Introduction
Chemical Identity and Structural Properties
(S)-1-Fluoro-2-butylamine Hydrochloride belongs to the class of fluorinated amines, with the molecular formula C₄H₁₁ClFN and a molecular weight of 127.59 g/mol. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which may exhibit divergent biological interactions. The fluorine atom at the first carbon enhances electronegativity and lipophilicity, influencing its solubility and membrane permeability. As a hydrochloride salt, it demonstrates improved stability and aqueous solubility compared to its free base form, making it suitable for pharmaceutical formulations .
Key structural features include:
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Chiral center: The (S)-configuration ensures stereospecific interactions with biological targets.
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Fluorine substitution: Modulates electronic and steric properties, potentially altering receptor binding kinetics.
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Hydrochloride salt: Enhances crystallinity and shelf-life stability.
Synthesis and Manufacturing
Stereoselective Synthesis
The synthesis of (S)-1-Fluoro-2-butylamine Hydrochloride involves multi-step protocols emphasizing enantiomeric purity. A patented method for analogous compounds (e.g., 1-(1'-benzyl-2'-pyrryl)-2-di-sec.-butylaminoethanol) highlights critical steps :
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Chiral resolution: Separation of (S)-sec-butylamine from racemic mixtures using tartaric acid derivatives.
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Acylation: Treatment with oxalyl chloride under anhydrous conditions at low temperatures (-15°C) to form intermediate acyl chlorides.
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Amidation: Reaction with chiral amines (e.g., R,R(-) di-sec-butylamine) in inert solvents like chloroform, followed by triethylamine-mediated neutralization.
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Reduction: Use of metallohydrides (e.g., LiAlH₄) to reduce amides to secondary amines.
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Salt formation: Precipitation with hydrochloric acid to yield the hydrochloride salt.
These steps ensure high enantiomeric excess (>98%) and scalability for industrial production .
Analytical Characterization
Critical quality control measures include:
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Optical rotation: Determined via polarimetry (e.g., [α]₄₃₆²⁰ = -50° ± 3° in methanol).
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Melting point: Typically ranges between 144–150°C for related hydrochloride salts.
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Chromatography: HPLC and GC-MS validate purity and stereochemical integrity.
Pharmacological Profile
Analgesic Activity
While direct data on (S)-1-Fluoro-2-butylamine Hydrochloride is sparse, structurally related compounds exhibit significant analgesic properties. For example, stereoisomers of 1-(1'-benzyl-2'-pyrryl)-2-di-sec.-butylaminoethanol demonstrated ED₅₀ values of 0.38–0.65 mg/kg in rodent tail-flick assays, surpassing conventional analgesics like VIMINOLO (ED₅₀ = 167 mg/kg) . The (S)-configuration may enhance target affinity due to optimized spatial alignment with opioid or adrenergic receptors.
Toxicity and Therapeutic Index
Acute toxicity studies on analogs report LD₅₀ values of 358–384 mg/kg in mice, yielding therapeutic indexes (LD₅₀/ED₅₀) exceeding 800—significantly higher than non-fluorinated counterparts . The fluorine atom’s electron-withdrawing effects likely reduce metabolic degradation, prolonging efficacy while minimizing toxic byproducts.
Industrial and Research Applications
Pharmaceutical Intermediates
(S)-1-Fluoro-2-butylamine Hydrochloride serves as a precursor for:
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Antidepressants: Fluorinated amines enhance blood-brain barrier penetration.
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Local anesthetics: Improved lipid solubility prolongs duration of action.
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Anticancer agents: Fluorine’s radiopaque properties aid in targeted drug delivery.
Asymmetric Catalysis
The compound’s chiral center facilitates enantioselective synthesis of β-amino alcohols and heterocyclic frameworks, critical for agrochemicals and fragrances.
Comparative Analysis with Structural Analogs
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